3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
Overview
Description
3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known for its unique properties and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One potential direction is the further study of its mechanism of action, which may lead to the development of more effective anti-cancer and anti-inflammatory agents. Additionally, the development of more soluble forms of this compound may make it more useful in lab experiments. Finally, the study of this compound may lead to the development of new drugs for the treatment of cancer and inflammation.
Scientific Research Applications
3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been found to have several potential applications in the field of scientific research. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-25-17-12-15(13-18(26-6-2)19(17)27-7-3)20(24)23-21(28)22-16-10-8-14(4)9-11-16/h8-13H,5-7H2,1-4H3,(H2,22,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWSCBWGGQPYEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359956 | |
Record name | STK027572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80617-48-7 | |
Record name | STK027572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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